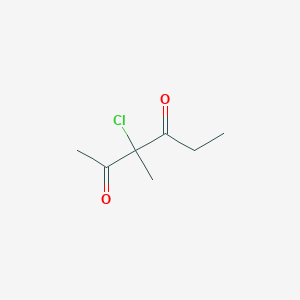

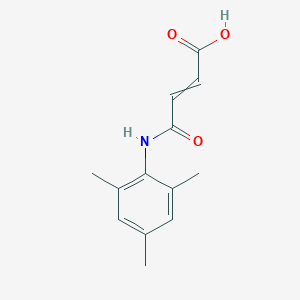

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally similar to ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, involves specific protocols that aim at introducing functional groups to achieve desired properties. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process involved characterization through NMR, mass spectral analysis, and X-ray diffraction studies, showcasing a method to achieve complex pyrazole derivatives (Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical behavior and potential applications. The study by Achutha et al. (2017) revealed the compound crystallizes in the triclinic system and exhibits intramolecular hydrogen bonds contributing to its structural stability. This structural analysis is essential for understanding the compound's interactions and stability under various conditions.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influencing their properties and applications. For example, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation indicates a method to modify the compound's structure and enhance its yield (Machado et al., 2011). These reactions are pivotal in tailoring the compound's characteristics for specific uses.

Aplicaciones Científicas De Investigación

Electrochemical Applications and Ionic Liquids

Research on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage applications showcases the innovative use of chemical compounds in developing new technologies (Tsuda, Stafford, & Hussey, 2017). This could imply potential electrochemical applications for the compound , given its structural uniqueness.

Organometallic ChemistryThe inorganic and organometallic chemistry of Group 5 metal complexes, including studies on vanadium complexes to model metalloprotein interactions, highlights the diverse applications of pyrazole-based compounds in modeling and understanding biochemical processes (Etienne, 1996). This area might offer insights into potential biochemical or medicinal applications of "Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate."

Heterocyclic Chemistry

The chemistry of dicyanomethylene derivatives in synthesizing heterocyclic compounds indicates the importance of pyrazole derivatives in creating various heterocycles with applications in dyes and pharmaceuticals (Gomaa & Ali, 2020). This suggests potential synthetic routes and applications for the compound in creating new materials or drugs.

Polysaccharide Interactions

Studies on ionic liquids as solvents for cellulose and their use in cellulose modification, including acylation and silylation, point towards the potential for using specific chemical compounds to alter the properties of biopolymers for various applications (Heinze et al., 2008). This could hint at the utility of "this compound" in materials science or biotechnology.

Antioxidant Properties

Research on isoxazolone derivatives for their significant biological and medicinal properties, including their role as intermediates in synthesizing heterocycles, could relate to the exploration of biological activities of pyrazole derivatives (Laroum, Boulcina, Bensouici, & Debache, 2019). This area might offer a basis for investigating the biological or antioxidant properties of the compound .

Safety and Hazards

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is classified as a hazardous substance. It is associated with various hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Direcciones Futuras

The future directions for research on Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the potential biological activities of pyrazole derivatives, there may be interest in investigating the potential of this compound as a therapeutic agent . Additionally, further studies could explore the compound’s physical and chemical properties, as well as its safety and environmental impact.

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biological effects.

Biochemical Pathways

Indole derivatives have been found to interact with a variety of biochemical pathways, influencing a broad range of biological activities .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCBKBMHHLOLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377229 | |

| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110821-39-1 | |

| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.